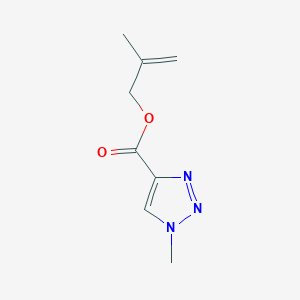

2-methylprop-2-en-1-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate

Description

2-Methylprop-2-en-1-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based ester derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 1 and a 2-methylprop-2-en-1-yl ester moiety at position 2. This compound belongs to a broader class of 1,2,3-triazole carboxylates, which are of significant interest in medicinal and materials chemistry due to their structural versatility and bioactivity .

The compound’s synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by esterification to introduce the 2-methylprop-2-en-1-yl group. Its crystal structure and stereoelectronic properties can be refined using programs like SHELXL, which is widely employed for small-molecule crystallography .

Properties

IUPAC Name |

2-methylprop-2-enyl 1-methyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c1-6(2)5-13-8(12)7-4-11(3)10-9-7/h4H,1,5H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGPXPKLJUKEHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC(=O)C1=CN(N=N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylprop-2-en-1-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate typically involves the reaction of 2-methylprop-2-en-1-ol with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methylprop-2-en-1-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of triazoles have been shown to possess antibacterial and antifungal properties . The presence of the triazole ring enhances the compound's ability to interact with biological targets such as enzymes and receptors involved in microbial infections.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer potential. Studies have demonstrated that certain triazole-containing compounds can inhibit cell proliferation in various cancer cell lines. For example, research on related compounds has revealed significant antiproliferative activity against breast cancer cells . The mechanisms often involve the induction of apoptosis through interactions with specific cellular pathways.

Pharmaceuticals

The primary application of 2-methylprop-2-en-1-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate lies within the pharmaceutical industry. Its derivatives are being explored as potential therapeutic agents against bacterial infections and cancer. The structural modifications of triazoles can lead to improved efficacy and selectivity against various diseases .

Agricultural Chemicals

In addition to its pharmaceutical applications, this compound may also find use in agricultural chemicals as a fungicide or herbicide. The triazole structure is known for its role in plant protection products due to its ability to inhibit fungal growth and regulate plant growth processes .

Material Science

The unique properties of triazoles make them suitable candidates for materials science applications. Their incorporation into polymers can enhance thermal stability and mechanical properties. Research is ongoing to explore how these compounds can be utilized in creating advanced materials with specific functionalities.

Case Studies

Several studies illustrate the effectiveness of triazole derivatives:

| Study | Findings | Application |

|---|---|---|

| Anticancer Activity | Triazole derivatives demonstrated significant inhibition of breast cancer cell lines (MDA-MB-231) | Pharmaceutical development |

| Antibacterial Activity | Compounds exhibited moderate activity against both Gram-positive and Gram-negative bacteria | Development of antimicrobial agents |

| Material Properties | Triazoles incorporated into polymer matrices showed enhanced thermal stability | Materials science applications |

Mechanism of Action

The mechanism of action of 2-methylprop-2-en-1-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, thereby inhibiting their activity . This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include derivatives with variations in the triazole substituents, ester groups, or appended functional moieties. Below is a comparative analysis based on biological activity, substituent effects, and physicochemical properties.

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: Position 1: Methyl or acetamide groups at position 1 (as in the target compound) correlate with moderate antiproliferative activity. Larger substituents (e.g., phenylaminoethyl) enhance activity against lung cancer cells (NCI-H522) but reduce solubility . Position 4: Ester groups influence lipophilicity and bioavailability. The 2-methylprop-2-en-1-yl group in the target compound may confer higher membrane permeability compared to ethyl esters, though this requires validation. Position 5: Bulky substituents (e.g., norbornane) shift activity toward kidney cancer cells (A498/UO-31) but reduce potency in lung cancer models .

Synthetic Accessibility :

- Ethyl esters (e.g., compounds in Table 1) are synthetically straightforward but less stable under physiological conditions. The target compound’s 2-methylprop-2-en-1-yl ester may offer improved metabolic stability due to steric protection of the ester linkage.

Biological Activity

2-Methylprop-2-en-1-yl 1-methyl-1H-1,2,3-triazole-4-carboxylate (CAS Number: 1880760-53-1) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological evaluations, and the mechanisms underlying its effects.

The molecular formula for this compound is , with a molecular weight of approximately 181.19 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1880760-53-1 |

| Molecular Formula | C₈H₁₁N₃O₂ |

| Molecular Weight | 181.19 g/mol |

Synthesis

The synthesis of this compound typically involves the use of azide and alkyne coupling reactions, a method well-established for generating triazole derivatives. Various synthetic routes have been explored to optimize yield and purity while minimizing environmental impact through green chemistry practices .

Anticancer Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

- MDA-MB-231 (Breast Cancer) : Exhibited IC50 values ranging from 2.43 to 7.84 μM.

- HepG2 (Liver Cancer) : Displayed IC50 values between 4.98 and 14.65 μM.

These findings suggest that the compound may act as a microtubule-destabilizing agent, which is crucial for inducing apoptosis in cancer cells .

The mechanism through which triazole derivatives exert their anticancer effects often involves the inhibition of microtubule assembly and induction of apoptosis. For example, compounds similar to our target were shown to enhance caspase activity and induce morphological changes in cancer cells at low concentrations .

Study on Triazole Derivatives

In a comparative study on various triazole derivatives, it was found that compounds with structural similarities to this compound demonstrated significant antiproliferative effects across multiple cancer cell lines. Notably:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 5.0 |

| Compound B | HepG2 | 3.5 |

| Target Compound | MDA-MB-231 | <7.84 |

This table illustrates the competitive efficacy of triazole derivatives in inhibiting tumor growth .

Antimicrobial Activity

In addition to anticancer properties, some studies have highlighted the antimicrobial potential of triazole compounds. For instance, certain derivatives have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, indicating a broad spectrum of biological activity .

Q & A

Advanced Question

- Docking Studies : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to biological targets, as shown for similar triazole-carboxylate derivatives .

- DFT Calculations : Gaussian or ORCA software can optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects to assess stability in aqueous or lipid environments.

How can researchers resolve contradictions in reported spectral data for similar triazole-carboxylate derivatives?

Advanced Question

Discrepancies in NMR or IR data often arise from solvent effects, concentration, or impurities. To address this:

- Standardize Conditions : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and consistent concentrations.

- Cross-Validate Techniques : Correlate NMR data with X-ray structures (e.g., the triazole C=O stretch in IR at ~1700 cm⁻¹ should align with crystallographic bond lengths ).

- Database Comparisons : Use the Cambridge Structural Database (CSD) via Mercury to benchmark spectral and structural parameters.

What strategies optimize the yield of the esterification step in the synthesis?

Basic Question

- Activation of the Carboxylic Acid : Convert the acid to an acyl chloride using SOCl₂ or employ coupling agents like DCC/DMAP.

- Solvent Selection : Use anhydrous DMF or THF to minimize hydrolysis.

- Catalysis : Add a catalytic amount of KI to facilitate alkyl halide reactivity .

- Workup : Extract the product into ethyl acetate and purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Are there documented biological activities for structurally related 1-methyl-1H-1,2,3-triazole-4-carboxylate esters?

Advanced Question

While direct data on this compound is limited, analogs exhibit:

- Antimicrobial Activity : Methyl and ethyl esters show inhibition against Gram-positive bacteria .

- Enzyme Inhibition : Triazole-carboxylates act as acetylcholinesterase inhibitors, as seen in docking studies .

- Agrochemical Potential : Derivatives with fluorinated substituents are explored as herbicides .

How do researchers handle hygroscopicity or stability issues during storage?

Basic Question

- Storage Conditions : Store under nitrogen at −20°C in amber vials to prevent hydrolysis or photodegradation.

- Stability Assays : Monitor purity via HPLC at intervals (e.g., 0, 3, 6 months) using a C18 column and acetonitrile/water mobile phase .

What advanced spectroscopic techniques characterize the compound’s dynamic behavior in solution?

Advanced Question

- VT-NMR (Variable Temperature NMR) : Probe conformational changes (e.g., ester group rotation) by acquiring spectra from −50°C to 60°C .

- NOESY/ROESY : Detect through-space interactions between the triazole ring and ester group to infer spatial proximity.

- DOSY NMR : Measure diffusion coefficients to confirm molecular weight and aggregation state.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.